molecular formula C9H5N3O2 B8354935 2-ethynyl-5-nitro-1H-pyrrolo[2,3-b]pyridine

2-ethynyl-5-nitro-1H-pyrrolo[2,3-b]pyridine

Cat. No. B8354935
M. Wt: 187.15 g/mol
InChI Key: YXQSLBZXYZQRJC-UHFFFAOYSA-N
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Patent
US08338452B2

Procedure details

Sodium hydroxide (0.39 mL, 0.39 mmol, 1M in water) was added to a solution of 2-ethynyl-5-nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine (0.032 g, 0.10 mmol) in THF (0.5 mL). The reaction mixture was heated at 60° C. for 90 minutes. The reaction mixture was then cooled down and treated with water and ethyl acetate. The layers were then separated. The aqueous layer was extracted once with ethyl acetate. The organic layers were dried over sodium sulfate, filtered, and evaporated to afford 2-ethynyl-5-nitro-1H-pyrrolo[2,3-b]pyridine (0.02 g, quantitative yield).
Quantity
0.39 mL
Type
reactant
Reaction Step One
Quantity
0.032 g
Type
reactant
Reaction Step One
Name
Quantity
0.5 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH-].[Na+].[C:3]([C:5]1[N:16](S(C2C=CC=CC=2)(=O)=O)[C:8]2=[N:9][CH:10]=[C:11]([N+:13]([O-:15])=[O:14])[CH:12]=[C:7]2[CH:6]=1)#[CH:4].O.C(OCC)(=O)C>C1COCC1>[C:3]([C:5]1[NH:16][C:8]2=[N:9][CH:10]=[C:11]([N+:13]([O-:15])=[O:14])[CH:12]=[C:7]2[CH:6]=1)#[CH:4] |f:0.1|

Inputs

Step One
Name
Quantity
0.39 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
0.032 g
Type
reactant
Smiles
C(#C)C1=CC=2C(=NC=C(C2)[N+](=O)[O-])N1S(=O)(=O)C1=CC=CC=C1
Name
Quantity
0.5 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was then cooled down
CUSTOM
Type
CUSTOM
Details
The layers were then separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted once with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layers were dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
C(#C)C1=CC=2C(=NC=C(C2)[N+](=O)[O-])N1
Measurements
Type Value Analysis
AMOUNT: MASS 0.02 g
YIELD: CALCULATEDPERCENTYIELD 106.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.